![molecular formula C24H30N2O2 B2392019 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide CAS No. 851408-19-0](/img/structure/B2392019.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that belongs to the adamantane family. It is commonly referred to as AEME or AEM-28. This compound has been studied for its potential use in scientific research as it exhibits various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the activation of the nuclear factor-kappa B (NF-kB) pathway, which regulates the production of inflammatory cytokines.
Biochemical and physiological effects:
This compound exhibits various biochemical and physiological effects. It has been found to:
1. Increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
2. Reduce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
3. Inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
4. Increase the expression of heat shock proteins (HSPs), which protect cells against stress.
Advantages and Limitations for Lab Experiments
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. It exhibits various biochemical and physiological effects that make it suitable for use in various research fields.
2. It is easy to synthesize and purify.
3. It is stable under normal laboratory conditions.
Some of the limitations include:
1. Its mechanism of action is not fully understood.
2. Its effects may vary depending on the cell type and experimental conditions.
3. Its potential toxicity and side effects are not fully known.
Future Directions
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide has several potential future directions for research. Some of these include:
1. Further studies to elucidate its mechanism of action.
2. Studies to determine its potential toxicity and side effects.
3. Studies to optimize its synthesis and purification methods.
4. Studies to explore its potential use in the treatment of various diseases such as neurodegenerative diseases and inflammatory diseases.
5. Studies to explore its potential use as a tool compound for studying various signaling pathways in the body.
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. It exhibits various biochemical and physiological effects that make it suitable for use in various research fields. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. It has several advantages and limitations for lab experiments, and there are several potential future directions for research.
Synthesis Methods
The synthesis of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide involves the reaction of adamantane-1-carboxylic acid with 2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide has been studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects that make it suitable for use in various research fields. Some of the research applications of this compound include:
1. Neuroprotection: this compound has been found to exhibit neuroprotective effects. It protects neurons against oxidative stress and reduces inflammation in the brain. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Antiviral activity: this compound has been found to exhibit antiviral activity against various viruses such as influenza A and B viruses. It inhibits the replication of the virus and reduces the severity of the infection.
3. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity. It reduces the production of inflammatory cytokines and inhibits the activation of immune cells. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-14-3-4-19-10-20(22(27)26-21(19)15(14)2)5-6-25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,16-18H,5-9,11-13H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTYWNPYHSZUAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2391936.png)
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine](/img/structure/B2391937.png)
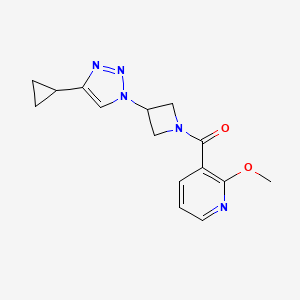
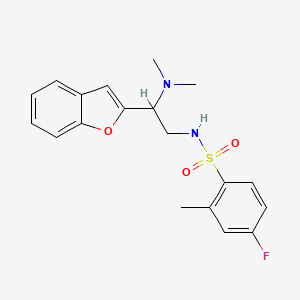
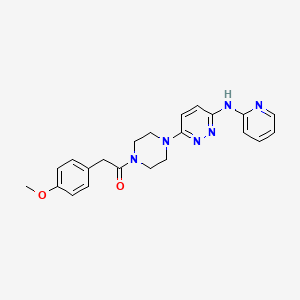
![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)
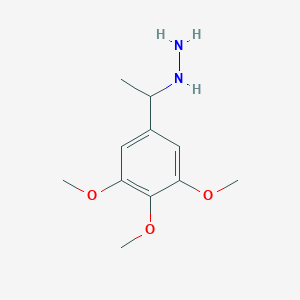
![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
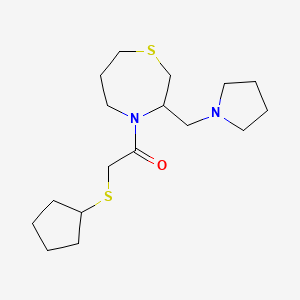


![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate](/img/structure/B2391958.png)